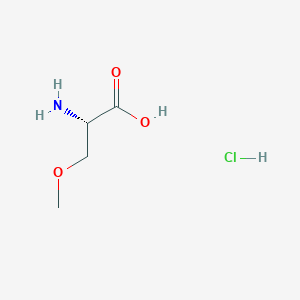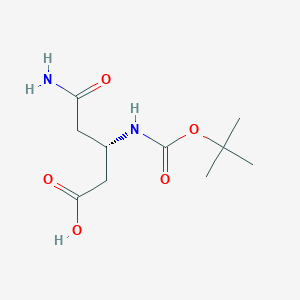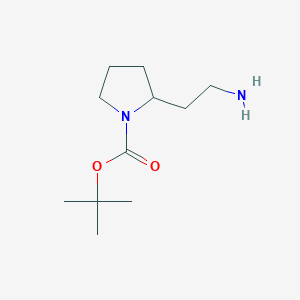
2-(Aminoethyl)-1-N-Boc-pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(Aminoethyl)-1-N-Boc-pyrrolidine” is a compound that falls under the category of amines . Amines are derivatives of ammonia in which one, two, or all three hydrogen atoms are replaced by hydrocarbon groups . They are classified as primary, secondary, or tertiary by the number of hydrocarbon groups attached to the nitrogen atom .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of 2-aminothiazoles, which are significant class of organic medicinal compounds, has been utilized as starting material for the synthesis of diverse range of heterocyclic analogues . Another example is the synthesis of amino cellulose sulfate (ACS) which was prepared by a three-step synthesis starting with the functionalization of microcrystalline cellulose with p-toluenesulfonyl (tosyl) groups .Applications De Recherche Scientifique
Synthesis of Peptide Nucleic Acid (PNA) Monomers
2-(Aminoethyl)-1-N-Boc-pyrrolidine: is a crucial intermediate in the synthesis of PNA monomers. PNAs are analogs of DNA with a pseudo-peptide backbone, which makes them resistant to enzymatic degradation and ideal for molecular diagnostic applications. The compound facilitates the production of N-(Boc-Aminoethylglycin)thymine Ethyl Ester, a PNA monomer used in antigene strategies and molecular sensors .
Biomedical Research
In biomedical research, this compound is used to develop new molecular biology tools. Its role in the synthesis of PNA oligonucleotide conjugates is particularly significant, as these conjugates have potential applications in gene therapy and as molecular probes .
Diagnostic Field
The compound’s application extends to the diagnostic field, where it is used to create molecular sensors. These sensors can detect specific DNA or RNA sequences, which is vital for diagnosing genetic disorders and infections .
Antigene Strategies
2-(Aminoethyl)-1-N-Boc-pyrrolidine: is instrumental in antigene strategies. It is used to synthesize PNAs that can bind to specific DNA sequences, thereby blocking transcription and translation processes. This is a promising approach for silencing specific genes involved in diseases .
Molecular Biology Tools
The compound is also used to create tools for molecular biology research. It aids in the synthesis of modified nucleic acids, which can be used to study DNA-protein interactions, DNA repair mechanisms, and more .
Cost-Effective Synthesis Methods
Researchers have developed cost-effective methods to synthesize the compound, which can significantly reduce the cost of PNA synthesis. This makes it more accessible for various research and diagnostic applications .
Scalable Production
The scalable production of 2-(Aminoethyl)-1-N-Boc-pyrrolidine is another important application. It allows for the large-scale synthesis of PNA monomers, which is essential for commercial and research purposes .
Synthetic Applications
Finally, the compound finds use in various synthetic applications beyond PNAs. Its versatility as an intermediate allows for the creation of diverse biomolecules, which can be tailored for specific research needs .
Mécanisme D'action
Target of Action
Similar compounds such as 4-(2-aminoethyl)benzenesulfonamide (aebsa) have been shown to bind to carbonic anhydrase ii (caii), a protein found in serum or cell lysate .
Mode of Action
Compounds with similar structures, such as 2-aminoethyl carboxamide derivatives, have been shown to inhibit monoamine oxidase (mao), an enzyme involved in the breakdown of neurotransmitters . Another compound, BMS-8 and BMS-202, which contains a 2-aminoethyl moiety, has been shown to form a dimer of PD-L1 protein, blocking the binding of PD-1/PD-L1 .
Biochemical Pathways
Compounds with similar structures, such as 2-aminoethyl carboxamide derivatives, have been shown to inhibit monoamine oxidase (mao), affecting the metabolism of neurotransmitters .
Pharmacokinetics
It’s important to note that the pharmacokinetics of a drug depends on patient-related factors as well as on the drug’s chemical properties .
Result of Action
Similar compounds have shown various effects, such as inhibiting enzymes like monoamine oxidase (mao) and modulating protein-protein interactions .
Propriétés
IUPAC Name |
tert-butyl 2-(2-aminoethyl)pyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-8-4-5-9(13)6-7-12/h9H,4-8,12H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCYKQOGWPICUKV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1CCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10627343 |
Source


|
| Record name | tert-Butyl 2-(2-aminoethyl)pyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10627343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Aminoethyl)-1-N-Boc-pyrrolidine | |
CAS RN |
370069-29-7 |
Source


|
| Record name | tert-Butyl 2-(2-aminoethyl)pyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10627343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 370069-29-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


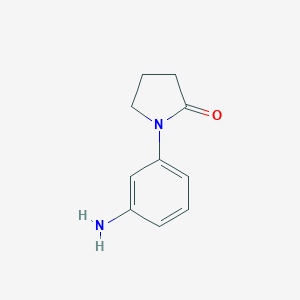
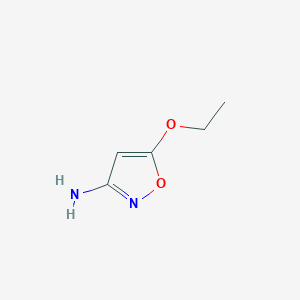
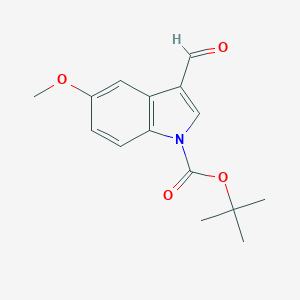


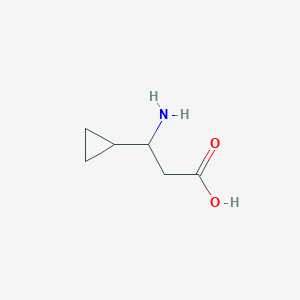
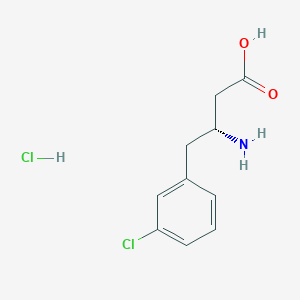


![1-Boc-4-[(4-cyanophenyl)amino]-piperidine](/img/structure/B112488.png)
